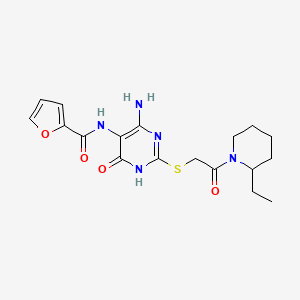

N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

This compound features a dihydropyrimidinone core (6-oxo-1,6-dihydropyrimidin-5-yl) substituted with:

- A 4-amino group at position 3.

- A thioether-linked 2-(2-ethylpiperidin-1-yl)-2-oxoethyl moiety at position 2.

- A furan-2-carboxamide group at position 4.

The thioether bridge may enhance metabolic stability compared to ether or ester linkages .

Properties

IUPAC Name |

N-[4-amino-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-2-11-6-3-4-8-23(11)13(24)10-28-18-21-15(19)14(17(26)22-18)20-16(25)12-7-5-9-27-12/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,20,25)(H3,19,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBYALHMNOIMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide (CAS Number: 893999-74-1) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.46 g/mol. The structure features a furan ring, a dihydropyrimidine moiety, and an ethylpiperidine group which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:

1. Antitumor Activity:

Research indicates that compounds similar to this one can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The presence of the dihydropyrimidine structure is often associated with cytotoxic effects against various cancer cell lines.

2. Antimicrobial Properties:

Compounds containing similar functional groups have shown effectiveness against a range of bacterial and fungal strains, suggesting that this compound may possess antimicrobial properties as well.

3. Neuroprotective Effects:

Given the structural similarity to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| 2 | MCF7 (Breast Cancer) | 8.3 | Cell cycle arrest at G0/G1 phase |

| 3 | HeLa (Cervical Cancer) | 12.0 | Inhibition of DNA synthesis |

These studies illustrate the compound's potential as an anticancer agent through various mechanisms such as apoptosis induction and cell cycle modulation.

In Vivo Studies

In vivo models have been employed to assess the therapeutic potential of this compound:

Case Study:

In a mouse model of breast cancer, administration of N-(4-amino...) resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor angiogenesis and promote apoptosis in tumor cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Target Compound: Dihydropyrimidinone core (6-oxo-1,6-dihydropyrimidin-5-yl). Analog AZ257/5 (): Contains a 1,4-dihydropyridine core instead. Dihydropyridines are redox-active and often associated with calcium channel modulation, whereas dihydropyrimidinones are more rigid and may exhibit improved enzymatic selectivity . Patent Compounds (): Pyrrolo[1,2-b]pyridazine cores with fused bicyclic systems.

Substituent Analysis

a) Thioether-Linked Groups

- Target Compound : 2-(2-ethylpiperidin-1-yl)-2-oxoethyl group.

- AZ331 (): 2-(4-methoxyphenyl)-2-oxoethyl group.

- Patent Compounds (): Morpholinyl- or trifluoromethyl-substituted ethyl groups.

b) Aromatic/Amide Substituents

Physicochemical and Spectroscopic Properties

a) NMR Shifts ()

- The target compound’s regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts compared to analogs like Rapa (rapamycin derivative).

b) Solubility and LogP

Functional Group Impact on Bioactivity

- Ethylpiperidinyl Group : May enhance blood-brain barrier penetration compared to morpholinyl or aryl groups, making the target compound suitable for CNS targets .

- Thioether vs. Ether Links : Thioethers in the target compound resist oxidative metabolism better than ethers in analogs like AZ331, which may undergo sulfoxide formation .

Tabulated Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.